N-(2-chlorobenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with a unique structure that combines elements of chlorophenyl, methylphenyl, imidazo, and thiazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, thiazole derivatives, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: shares similarities with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Uniqueness
The uniqueness of N-[(2-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H18ClN3OS |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3OS/c1-14-6-8-15(9-7-14)19-12-25-17(13-27-21(25)24-19)10-20(26)23-11-16-4-2-3-5-18(16)22/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
InChI Key |
BGKHFDNWGXOQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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